molecular formula C9H8FNO B13588235 3-(3-Fluorophenyl)-3-hydroxypropanenitrile

3-(3-Fluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13588235
M. Wt: 165.16 g/mol
InChI Key: TZZRXURUNZLIGR-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-3-hydroxypropanenitrile is an organic compound that features a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-fluorobenzaldehyde with a suitable cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of the aldehyde, followed by protonation to form the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Fluorophenyl)-3-oxopropanenitrile.

    Reduction: The nitrile group can be reduced to form an amine, yielding 3-(3-Fluorophenyl)-3-hydroxypropanamine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)-3-oxopropanenitrile

    Reduction: 3-(3-Fluorophenyl)-3-hydroxypropanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3-hydroxypropanenitrile depends on its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-3-hydroxypropanenitrile
  • 3-(3-Chlorophenyl)-3-hydroxypropanenitrile
  • 3-(3-Methylphenyl)-3-hydroxypropanenitrile

Uniqueness

3-(3-Fluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and binding properties compared to other similar compounds with different substituents. The specific arrangement of functional groups in this compound makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-(3-fluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2

InChI Key

TZZRXURUNZLIGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC#N)O

Origin of Product

United States

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